molecular formula C15H20N2O6S B10959659 5-{[4-(Morpholin-4-ylsulfonyl)phenyl]amino}-5-oxopentanoic acid

5-{[4-(Morpholin-4-ylsulfonyl)phenyl]amino}-5-oxopentanoic acid

Cat. No.: B10959659
M. Wt: 356.4 g/mol
InChI Key: SBFXAPVIETUGQX-UHFFFAOYSA-N
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Description

5-[4-(MORPHOLINOSULFONYL)ANILINO]-5-OXOPENTANOIC ACID is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a morpholinosulfonyl group attached to an aniline moiety, which is further connected to a pentanoic acid chain. The presence of these functional groups imparts distinct chemical properties, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(MORPHOLINOSULFONYL)ANILINO]-5-OXOPENTANOIC ACID typically involves multiple steps, starting with the preparation of 4-(morpholinosulfonyl)aniline. This intermediate can be synthesized through the reaction of morpholine with sulfonyl chloride, followed by coupling with aniline under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-[4-(MORPHOLINOSULFONYL)ANILINO]-5-OXOPENTANOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aniline ring.

Scientific Research Applications

5-[4-(MORPHOLINOSULFONYL)ANILINO]-5-OXOPENTANOIC ACID has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-[4-(MORPHOLINOSULFONYL)ANILINO]-5-OXOPENTANOIC ACID involves its interaction with specific molecular targets and pathways. The morpholinosulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as anti-inflammatory or antiviral responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[4-(MORPHOLINOSULFONYL)ANILINO]-5-OXOPENTANOIC ACID is unique due to the presence of both the morpholinosulfonyl group and the pentanoic acid chain, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds.

Properties

Molecular Formula

C15H20N2O6S

Molecular Weight

356.4 g/mol

IUPAC Name

5-(4-morpholin-4-ylsulfonylanilino)-5-oxopentanoic acid

InChI

InChI=1S/C15H20N2O6S/c18-14(2-1-3-15(19)20)16-12-4-6-13(7-5-12)24(21,22)17-8-10-23-11-9-17/h4-7H,1-3,8-11H2,(H,16,18)(H,19,20)

InChI Key

SBFXAPVIETUGQX-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCCC(=O)O

Origin of Product

United States

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